![molecular formula C19H17N5O2S B2875263 3-(3,4-Dimethoxyphenyl)-6-(pyridin-3-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 852437-93-5](/img/structure/B2875263.png)
3-(3,4-Dimethoxyphenyl)-6-(pyridin-3-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(3,4-Dimethoxyphenyl)-6-(pyridin-3-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine” belongs to the class of organic compounds known as triazolopyridazines. These are aromatic heterocyclic compounds containing a 1,2,4-triazole ring fused to a pyridazine ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazolopyridazine core, with a dimethoxyphenyl group attached at the 3-position and a pyridin-3-ylmethylsulfanyl group attached at the 6-position .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the electron-rich dimethoxyphenyl group and the electron-deficient triazolopyridazine core . The sulfanyl group could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the dimethoxyphenyl and pyridin-3-ylmethylsulfanyl groups could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .Applications De Recherche Scientifique
Cardiovascular Research
Studies on cardiovascular agents have highlighted the synthesis and evaluation of various 1,2,4-triazolo[4,3-b]pyridazine derivatives for their coronary vasodilating and antihypertensive activities. Although specific details about "3-(3,4-Dimethoxyphenyl)-6-(pyridin-3-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine" were not found, related compounds in this class have shown potential as cardiovascular agents due to their potent activities in dilating coronary arteries and lowering blood pressure (Sato et al., 1980).
Synthetic Methodologies
The compound is part of the broader category of 1,2,4-triazolo[4,3-b]pyridazines, which have been synthesized and transformed into various heterocyclic systems. For example, transformations of 1,2,4-triazine to pyridazine and further to triazolo[4,3-b]pyridazines have been explored, providing valuable insights into synthetic pathways that could be applicable to the synthesis of "this compound" and related compounds (Kozhevnikov et al., 2005).
Anti-diabetic Research
The anti-diabetic properties of triazolo-pyridazine-6-yl-substituted piperazines, which are structurally related to "this compound", have been investigated. These compounds were evaluated for their potential as Dipeptidyl peptidase-4 (DPP-4) inhibitors, showcasing the therapeutic potential of triazolo[4,3-b]pyridazines in the management of diabetes through inhibition of DPP-4 and enhancement of insulin secretion (Bindu et al., 2019).
Molecular Docking and Screening
Newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, including compounds with structural similarities to "this compound", have been subjected to molecular docking screenings. These studies provide insights into the binding efficiencies of such compounds to target proteins, further demonstrating their potential in drug development and therapeutic applications (Flefel et al., 2018).
Structural and Theoretical Studies
Detailed structural analysis, DFT calculations, and Hirshfeld surface studies have been conducted on pyridazine derivatives, including triazolo[4,3-b]pyridazines. These studies highlight the significance of understanding the molecular and electronic structure of such compounds, which is crucial for their application in medicinal chemistry and drug design (Sallam et al., 2021).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(3,4-dimethoxyphenyl)-6-(pyridin-3-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S/c1-25-15-6-5-14(10-16(15)26-2)19-22-21-17-7-8-18(23-24(17)19)27-12-13-4-3-9-20-11-13/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REUAJQKIGUDTLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC4=CN=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(E)-(4-methoxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B2875180.png)
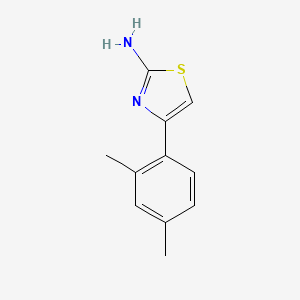
![2-[(4-butyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B2875184.png)
![[3-(Aminomethyl)-3-fluorocyclobutyl]methanol;hydrochloride](/img/structure/B2875186.png)

![2-Chloro-1-(1,7-dimethyl-2,6-dioxa-9-azaspiro[4.5]decan-9-yl)propan-1-one](/img/structure/B2875189.png)
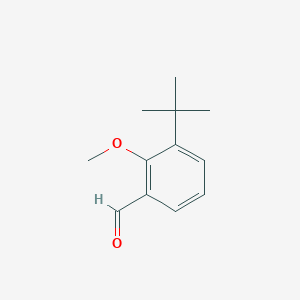

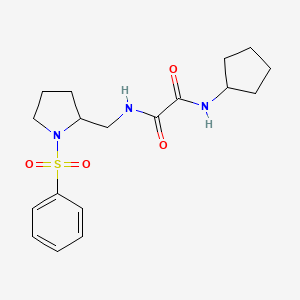
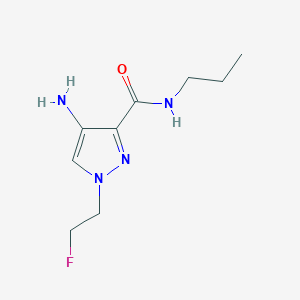
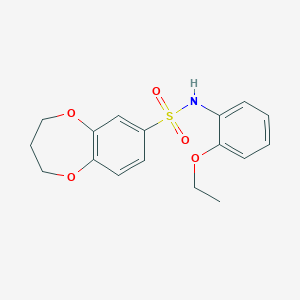
![3-[(4-bromophenyl)sulfonyl]-N-(4-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2875198.png)
![[3-(4-Methoxybutyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2875199.png)
